molecular formula C16H32O2 B13835155 Isooctyl 2-ethylhexanoate CAS No. 30676-91-6

Isooctyl 2-ethylhexanoate

Cat. No.: B13835155
CAS No.: 30676-91-6
M. Wt: 256.42 g/mol
InChI Key: ARKBMHLACAUIQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl 2-ethylhexanoate can be synthesized through the esterification reaction between isooctanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is also common, as it allows for easier separation of the catalyst from the product and reduces the need for purification steps .

Chemical Reactions Analysis

Types of Reactions

Isooctyl 2-ethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Isooctanol and 2-ethylhexanoic acid.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Isooctyl 2-ethylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isooctyl 2-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a solvent or carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing isooctanol and 2-ethylhexanoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isooctyl 2-ethylhexanoate is unique due to its combination of properties from both isooctanol and 2-ethylhexanoic acid. It offers low volatility, good solubility in organic solvents, and stability under various conditions, making it suitable for a wide range of applications in different fields .

Properties

CAS No.

30676-91-6

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

6-methylheptyl 2-ethylhexanoate

InChI

InChI=1S/C16H32O2/c1-5-7-12-15(6-2)16(17)18-13-10-8-9-11-14(3)4/h14-15H,5-13H2,1-4H3

InChI Key

ARKBMHLACAUIQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCCCC(C)C

Origin of Product

United States

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